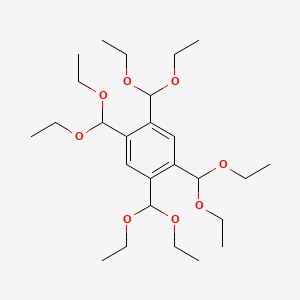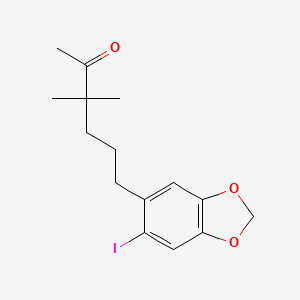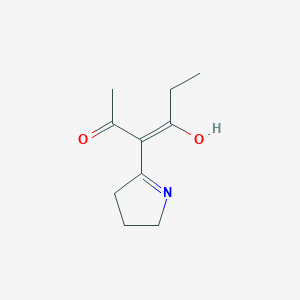
(E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxyhex-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxyhex-3-en-2-one is a chemical compound characterized by its unique structure, which includes a pyrrole ring and a hydroxyhexenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxyhex-3-en-2-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Addition of the Hydroxyhexenone Moiety: The hydroxyhexenone moiety can be introduced through an aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the enone structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include:
Catalysts: Using specific catalysts to enhance the reaction rate.
Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxyhex-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The enone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Electrophiles like bromine (Br2) in acetic acid.
Major Products
Oxidation: Formation of a ketone.
Reduction: Formation of an alcohol.
Substitution: Formation of brominated pyrrole derivatives.
Scientific Research Applications
(E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxyhex-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxyhex-3-en-2-one involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.
Affect Gene Expression: Influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxyhex-3-en-2-one: shares similarities with other pyrrole-containing compounds such as:
Uniqueness
- Structural Features : The combination of the pyrrole ring and the hydroxyhexenone moiety makes it unique.
- Reactivity : Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, distinguishes it from other similar compounds.
- Applications : Its potential applications in multiple fields highlight its versatility and importance.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxyhex-3-en-2-one |
InChI |
InChI=1S/C10H15NO2/c1-3-9(13)10(7(2)12)8-5-4-6-11-8/h13H,3-6H2,1-2H3/b10-9- |
InChI Key |
LGYWHCMSXCHNKW-KTKRTIGZSA-N |
Isomeric SMILES |
CC/C(=C(/C1=NCCC1)\C(=O)C)/O |
Canonical SMILES |
CCC(=C(C1=NCCC1)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


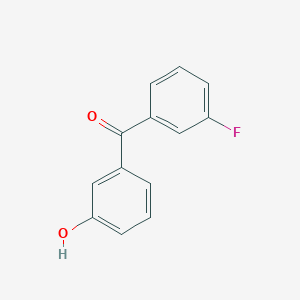
![4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B14517248.png)
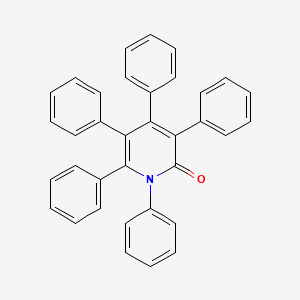
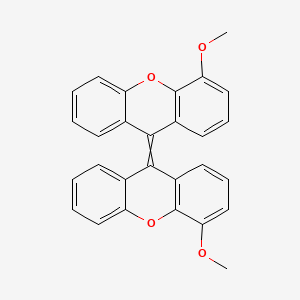
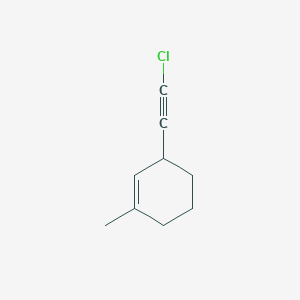
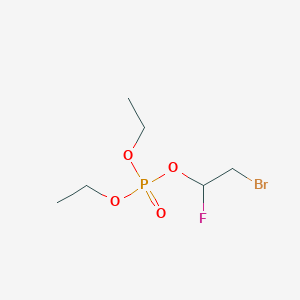
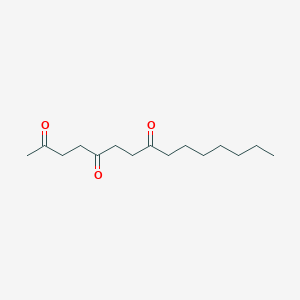

![Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide](/img/structure/B14517315.png)
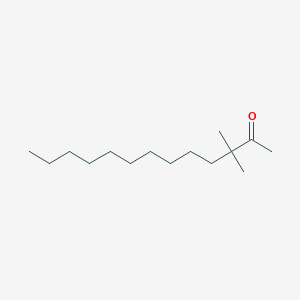
![[1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14517331.png)
